4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
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Overview
Description
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO3S It is characterized by the presence of a nitro group (-NO2) and a thioether linkage (-S-) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde typically involves the nitration of 4-[(4-Methylphenyl)thio]benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Reduction: 4-[(4-Methylphenyl)thio]-3-aminobenzaldehyde.
Oxidation: 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The thioether linkage provides additional sites for chemical modification and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)thio]benzaldehyde
- 4-[(4-Methylphenyl)thio]-3-aminobenzaldehyde
- 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid
Uniqueness
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and a thioether linkage on the benzaldehyde core
Biological Activity
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is an organic compound characterized by its unique structural features, including a nitro group and a thioether functionality. With the molecular formula C₁₄H₁₁NO₃S and a molecular weight of 273.31 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound exhibits a pale yellow crystalline form, which is significant for its applications in organic synthesis and biological research. The presence of both a nitro group and a thioether group enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁NO₃S |
Molecular Weight | 273.31 g/mol |
Appearance | Pale yellow crystalline |
Functional Groups | Nitro (-NO₂), Thioether (-S-) |
Biological Activities
Research indicates that this compound may exhibit several significant biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : Studies on related thiosemicarbazone derivatives indicate that modifications to the benzaldehyde structure can enhance cytotoxicity against tumor cell lines.
- Enzyme Inhibition : Interaction studies highlight the compound's potential as an inhibitor of key enzymes, which is crucial for drug development.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, altering their function. For example, it could inhibit enzymes involved in metabolic pathways crucial for pathogen survival.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells, which is a common mechanism for anticancer agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Cytotoxicity Studies : A study demonstrated that thiosemicarbazone derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values in the nanomolar range .
- Antiviral Activity : Research involving thiosemicarbazone derivatives has indicated promising results against viral infections, highlighting their potential as antiviral agents .
- In Vivo Studies : Animal studies have shown that certain derivatives possess significant antibacterial properties, with effective concentrations leading to bacterial clearance in infected models .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISSEQSHPLGJCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352858 |
Source
|
Record name | 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270262-89-0 |
Source
|
Record name | 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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